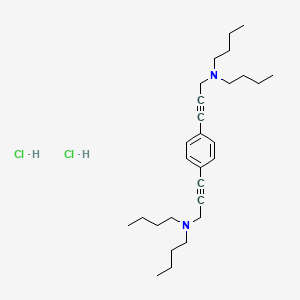![molecular formula C12H19N3O3 B5205813 5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5205813.png)
5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, commonly known as DIPYR, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIPYR is a pyrazole derivative that has shown promising results in various fields of research, including biochemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of DIPYR involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are important signaling molecules in the body. By inhibiting COX-2, DIPYR reduces the production of prostaglandins, which may have anti-inflammatory effects.
Biochemical and Physiological Effects:
DIPYR has been shown to have a range of biochemical and physiological effects. In addition to its COX-2 inhibitory activity, DIPYR has been shown to have antioxidant properties and to inhibit the activity of other enzymes involved in inflammation. DIPYR has also been shown to have potential applications in the treatment of cancer, where it has been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DIPYR for lab experiments is its specificity for COX-2 inhibition. Unlike other COX inhibitors, DIPYR does not inhibit the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes DIPYR a potentially safer option for the treatment of inflammatory diseases. However, one limitation of DIPYR is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on DIPYR. One area of research is in the development of more potent and selective COX-2 inhibitors. Another area of research is in the investigation of DIPYR's potential applications in the treatment of cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DIPYR and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, DIPYR is a promising compound that has potential applications in scientific research. Its specificity for COX-2 inhibition and its potential anti-inflammatory and anti-cancer effects make it an interesting compound for further investigation. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of diseases.
Métodos De Síntesis
The synthesis of DIPYR involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with diisopropylcarbodiimide and diisopropylamine. The reaction takes place in the presence of a solvent, typically dichloromethane or chloroform, and requires careful temperature control and stirring. The resulting product is then purified using column chromatography or recrystallization. The yield of DIPYR can vary depending on the reaction conditions, but typically ranges from 50-70%.
Aplicaciones Científicas De Investigación
DIPYR has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of biochemistry, where DIPYR has been shown to inhibit the activity of a key enzyme called cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are important signaling molecules in the body. By inhibiting COX-2, DIPYR may have potential applications in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
5-[di(propan-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-7(2)15(8(3)4)11(16)10-9(12(17)18)6-13-14(10)5/h6-8H,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNJRRFARZZLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=NN1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dipropan-2-ylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5205734.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5205741.png)
![ethyl 4-(2-methoxyethyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5205748.png)
![4-[(dipropylamino)sulfonyl]-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5205752.png)

![4-[(4-ethylphenyl)sulfonyl]-N-(3-methoxypropyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5205767.png)
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5205769.png)

![1-(3-methylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5205781.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5205798.png)

![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)